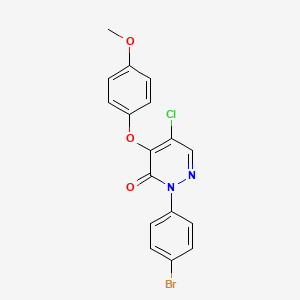
2-(4-bromophenyl)-5-chloro-4-(4-methoxyphenoxy)-3(2H)-pyridazinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-(4-bromophenyl)-5-chloro-4-(4-methoxyphenoxy)-3(2H)-pyridazinone" is a derivative of the pyridazinone class, which is known for its wide spectrum of biological activities. Pyridazinones have been studied extensively due to their potential therapeutic applications, including analgesic, anti-inflammatory, anticancer, and antiangiogenic properties . The structure of the compound suggests the presence of bromo, chloro, and methoxy substituents, which may contribute to its biological activity.
Synthesis Analysis
The synthesis of pyridazinone derivatives often involves multi-step chemical reactions, starting from various substituted phenols and incorporating different functional groups to achieve the desired biological activity. For instance, the synthesis of 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone involved the preparation of various 2-alkyl- or 2-alkenyl-4-alkoxy-5-(substituted amino)-3(2H)-pyridazinones to examine their analgesic and anti-inflammatory activities . Similarly, the synthesis of new 4-chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one derivatives was carried out to explore their anticancer, antiangiogenic, and antioxidant properties .
Molecular Structure Analysis
The molecular structure of pyridazinone derivatives is crucial in determining their biological activity. The presence of different substituents on the pyridazinone ring can significantly affect the compound's binding affinity to various biological targets. For example, the study of 4-chloro-5-{4-[2-(2-methoxyphenoxy)-ethyl]-1-piperazinyl}-3(2H)-pyridazinone derivatives revealed their blocking activity on α-adrenoceptors . The molecular structure of the compound , with its specific substituents, would likely influence its biological activity in a similar manner.
Chemical Reactions Analysis
Pyridazinone derivatives can undergo various chemical reactions, which are essential for their biological function and for the synthesis of more complex molecules. For instance, the microbial degradation of pyrazon, a related compound, involves the dephenylation to form a metabolite, which can be further modified chemically or enzymatically . The compound "this compound" could potentially undergo similar reactions, contributing to its biological activity or its transformation into other useful compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridazinone derivatives, such as solubility, stability, and reactivity, are important for their practical applications. For example, the enantioseparation of 6-(4-aminophenyl)-5-methyl-4,5-dihydro-3(2H)-pyridazinone enantiomers was achieved using chromatographic techniques, which are influenced by the compound's physical and chemical properties . The properties of the compound would determine its suitability for pharmaceutical applications and its behavior in biological systems.
Aplicaciones Científicas De Investigación
Synthesis and Derivative Formation
Synthesis of Pyridazinone Derivatives : A study by Soliman and El-Sakka (2011) involved the synthesis of various 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone derivatives. This research focused on the Friedel-Crafts acylation process and subsequent reactions to produce different derivatives, including a 3-chloro pyridazinone derivative (Soliman & El-Sakka, 2011).
Creation of Methyl Carbamates with Fungicidal Properties : Liu Wei-dong and D. Southern (2005) synthesized a series of methyl carbamates from pyridazinones, demonstrating fungicidal activities against several pathogens (Liu Wei-dong & Southern, 2005).
Antagonist Activity of Pyridazinone Derivatives : A study by Strappaghetti, Barbaro, and Marucci (2000) synthesized and evaluated the biological activity of pyridazinone derivatives, focusing on their blocking activity on alpha-adrenoceptors (Strappaghetti, Barbaro, & Marucci, 2000).
Chemical Analysis and Chromatography
Chromatographic Analysis of Pyrazon : Research by Výboh et al. (1974) developed a method for evaluating pyrazon content using chromatography, highlighting the detection of impurities in technical products (Výboh et al., 1974).
Large Scale Synthesis Methodology : Bryant, Kunng, and South (1995) developed a large-scale synthesis method for 3-chloro-5-methoxypyridazine, focusing on the protection and selective displacement in the pyridazinone structure (Bryant, Kunng, & South, 1995).
Biological Activity and Applications
Juvenile Hormone-Like Activity in Insects : Miyake and Oguia (1992) discovered that certain 3(2H)-pyridazinone derivatives exhibit juvenile hormone-like activity, influencing metamorphosis in specific insects, suggesting potential applications in pest control (Miyake & Oguia, 1992).
Potential in Cancer and Antioxidant Therapy : Kamble et al. (2015) synthesized pyridazinone derivatives showing potential as anticancer, antiangiogenic, and antioxidant agents. Their study highlights compounds with significant inhibitory effects on various human cancer cell lines (Kamble et al., 2015).
Microbial Degradation and Environmental Impact
- Bacterial Degradation of Pyridazinone : E. de Frenne, J. Eberspächer, and F. Lingens (1973) explored the microbial degradation of pyridazinone, identifying various metabolites and proposing a degradation pathway (E. de Frenne, J. Eberspächer, & F. Lingens, 1973).
Propiedades
IUPAC Name |
2-(4-bromophenyl)-5-chloro-4-(4-methoxyphenoxy)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrClN2O3/c1-23-13-6-8-14(9-7-13)24-16-15(19)10-20-21(17(16)22)12-4-2-11(18)3-5-12/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFHQSWNKVZPPPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=C(C=NN(C2=O)C3=CC=C(C=C3)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(cyclohex-1-en-1-yl)ethyl)-2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2506397.png)
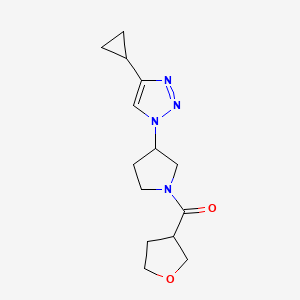
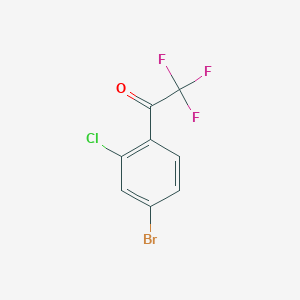
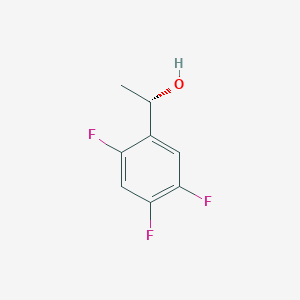
![2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2506402.png)
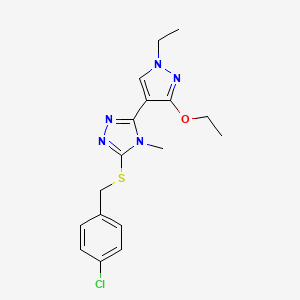
![2-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2506404.png)
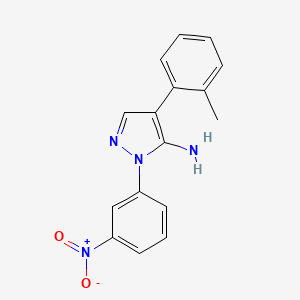
![Tert-butyl 4,4-dimethyl-1-oxa-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B2506409.png)
![methyl 6-oxo-3-phenyl-2H,6H-[1,3,4]thiadiazino[2,3-b]quinazoline-9-carboxylate](/img/structure/B2506411.png)
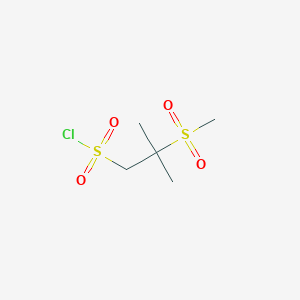
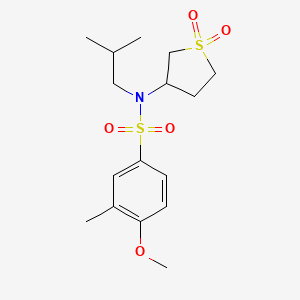
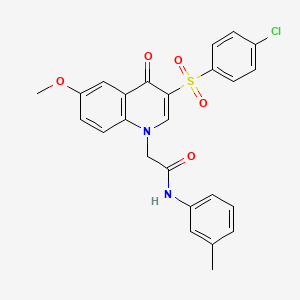
![8-(5-chloro-2-methoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2506416.png)